N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-13(11-14)20-17(22)16(21)19-10-9-12-5-7-15(8-6-12)26(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPAULSGLTHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-methoxyphenyl and 4-sulfamoylphenethyl intermediates separately, followed by their coupling through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key factors in industrial production include the selection of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The oxalamide linkage provides structural stability, allowing the compound to effectively bind to its targets and exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxalamides are a versatile class of compounds with tunable properties based on substituent variation. Below is a detailed comparison of the target compound with similar oxalamides reported in the literature.
Key Observations:
Substituent Effects: Electron-Donating Groups: The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., Cl, F in Compounds 28 and 20 ), which may alter binding affinity in enzyme targets. Polarity: The sulfamoyl group in the target compound enhances polarity compared to non-polar analogs like 4-methoxyphenethyl (Compound 21) or adamantyl (Compound 10). This could improve solubility but reduce membrane permeability .
Synthetic Efficiency :
- Yields for oxalamides vary widely (30–83%), influenced by steric and electronic factors. For example, Compound 21’s high yield (83%) reflects optimized coupling conditions for ethoxyphenyl groups , whereas bulky substituents (e.g., adamantyl in Compound 10) may require specialized purification .
Key Insights:
- However, this requires experimental validation.
- Structural-Activity Relationships (SAR) :
Biological Activity
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, a compound with the CAS number 887204-52-6, has garnered attention in the scientific community for its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
IUPAC Name: this compound
Molecular Formula: C17H20N2O4S
Molecular Weight: 356.42 g/mol
The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with a sulfonamide derivative followed by the formation of the oxalamide linkage. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential: Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Cells:
In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent. -
Mechanistic Studies:
Further investigations into the mechanism revealed that this compound induces apoptosis through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential and activation of caspases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Dose-dependent reduction in MCF-7 viability | |
| Apoptosis Induction | Increased apoptotic cells via mitochondrial pathway |
Table 2: Synthesis Parameters
| Step | Reagents Used | Conditions |
|---|---|---|
| Formation of Oxalamide | 3-Methoxybenzoyl chloride + Sulfonamide | Controlled pH, 25°C |
| Purification | Ethanol recrystallization | Room temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
